molecular formula C15H11ClN2OS B1597249 3-(3-Chloro-2-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone CAS No. 81066-84-4

3-(3-Chloro-2-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

Cat. No. B1597249
CAS RN: 81066-84-4
M. Wt: 302.8 g/mol
InChI Key: SMZLGTJMCJQGIL-UHFFFAOYSA-N
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Description

3-(3-Chloro-2-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, also known as 3-Chloro-2-methylphenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, is a heterocyclic compound with potential applications in the fields of medicinal chemistry, drug discovery, and biochemistry. This compound has been the subject of numerous scientific studies due to its unique structure and potential biological activities. The aim of

Scientific Research Applications

Synthesis and Biological Activities

Synthesis and Analgesic Activity

Compounds with the quinazolinone ring structure, including derivatives similar to 3-(3-Chloro-2-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, have been synthesized and tested for their analgesic activities. These compounds showed significant analgesic effects in vitro, highlighting their potential as pain management agents (Osarumwense Peter Osarodion, 2023).

Antimicrobial and Anti-inflammatory Properties

Novel quinazolinone derivatives have been synthesized and shown to possess promising anti-inflammatory and antimicrobial activities. This suggests their potential application in treating infections and inflammation-related conditions (M. Mahmoud et al., 2012).

Anticancer Applications

Quinazolinone compounds have been explored for their anticancer properties. Novel derivatives of quinazolinone have been synthesized and tested against various cancer cell lines, indicating their potential as anticancer agents (S. Barakat et al., 2007).

Corrosion Inhibition

In addition to biomedical applications, quinazolinone derivatives have been studied for their corrosion inhibition properties, demonstrating their potential in protecting metals against corrosion in acidic environments (N. Errahmany et al., 2020).

Chemical Sensor Development

Quinazolinone derivatives have also been utilized in the development of fluorescent chemical sensors, particularly for the detection of metal ions like Fe3+. These compounds can act as effective fluoroionophores, indicating their utility in environmental monitoring and analytical chemistry (Xiaobing Zhang et al., 2007).

properties

IUPAC Name

3-(3-chloro-2-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS/c1-9-11(16)6-4-8-13(9)18-14(19)10-5-2-3-7-12(10)17-15(18)20/h2-8H,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMZLGTJMCJQGIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C(=O)C3=CC=CC=C3NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368247
Record name 3-(3-Chloro-2-methylphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chloro-2-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

CAS RN

81066-84-4
Record name 3-(3-Chloro-2-methylphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-Chloro-2-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
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3-(3-Chloro-2-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
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3-(3-Chloro-2-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
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3-(3-Chloro-2-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 5
3-(3-Chloro-2-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 6
3-(3-Chloro-2-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

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